molecular formula C11H13BrO4 B181783 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid CAS No. 52679-49-9

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

Cat. No. B181783
CAS RN: 52679-49-9
M. Wt: 289.12 g/mol
InChI Key: SJTJBIRPIITRRT-UHFFFAOYSA-N
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Description

“3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid” is a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups . It has a role as a plant metabolite . It is a monocarboxylic acid and a dimethoxybenzene . It is functionally related to a 3-phenylpropionic acid .


Molecular Structure Analysis

The molecular formula of “3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid” is C11H13BrO4 . The InChI code is 1S/C11H13BrO4/c1-15-9-5-7 (3-4-11 (13)14)8 (12)6-10 (9)16-2/h5-6H,3-4H2,1-2H3, (H,13,14) . The Canonical SMILES is COC1=C (C=C (C (=C1)CCC (=O)O)Br)OC .


Physical And Chemical Properties Analysis

The molecular weight of “3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid” is 289.12 g/mol . The XLogP3-AA is 2.3 . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The rotatable bond count is 5 . The exact mass and monoisotopic mass is 287.99972 g/mol . The topological polar surface area is 55.8 Ų . The heavy atom count is 16 .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Method : The investigation of novel methods of synthesis have attracted the attention of the chemical community . The construction of indoles as a moiety in selected alkaloids is a focus of current research .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Screening of Short-Chain Fatty Acid Derivatives

    • Field : Biochemistry
    • Application : 3-(3,4-Dimethoxyphenyl)propionic acid was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
    • Method : The compound was used in reporter assays and in vivo studies to investigate its ability to induce γ globin gene expression .
    • Results : The results of this application are not specified in the source .
  • Partitioning and Log P Studies

    • Field : Pharmacology
    • Application : In order to correlate the permeability of the synthesized compounds to their lipophilicity, partitioning and log P studies were performed .
    • Method : The synthesized compounds were subjected to partitioning and log P studies to determine their lipophilicity .
    • Results : The studies confirmed that the compounds are more lipophilic in nature and should cross the blood–brain barrier (log P > 2.6) .
  • Synthesis of Ivabradine

    • Field : Pharmaceutical Chemistry
    • Application : The compound “3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile” is used in the synthesis of Ivabradine and its addition salts with pharmaceutically acceptable acids . Ivabradine is a drug used for the treatment of certain types of heart disease .
    • Method : The synthesis involves a novel method of creating “3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile” and its application in the synthesis of Ivabradine .
    • Results : The compound of formula (I) obtained according to the method of the invention is useful in the synthesis of Ivabradine .
  • Induction of γ Globin Gene Expression

    • Field : Molecular Biology
    • Application : “3-(3,4-Dimethoxyphenyl)propionic acid” was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
    • Method : The compound was used in reporter assays and in vivo studies to investigate its ability to induce γ globin gene expression .
    • Results : The results of this application are not specified in the source .
  • Formation of Complex with Copper (II)

    • Field : Inorganic Chemistry
    • Application : “3-(3,4-Dimethoxyphenyl)propionic acid” forms complex with copper (II) .
    • Method : The method of forming the complex is not specified in the source .
    • Results : The results of this application are not specified in the source .
  • Synthesis of Ivabradine

    • Field : Pharmaceutical Chemistry
    • Application : The compound “3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile” is used in the synthesis of Ivabradine and its addition salts with pharmaceutically acceptable acids . Ivabradine is a drug used for the treatment of certain types of heart disease .
    • Method : The synthesis involves a novel method of creating “3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile” and its application in the synthesis of Ivabradine .
    • Results : The compound of formula (I) obtained according to the method of the invention is useful in the synthesis of Ivabradine .
  • Induction of γ Globin Gene Expression

    • Field : Molecular Biology
    • Application : “3-(3,4-Dimethoxyphenyl)propionic acid” was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
    • Method : The compound was used in reporter assays and in vivo studies to investigate its ability to induce γ globin gene expression .
    • Results : The results of this application are not specified in the source .
  • Formation of Complex with Copper (II)

    • Field : Inorganic Chemistry
    • Application : “3-(3,4-Dimethoxyphenyl)propionic acid” forms complex with copper (II) .
    • Method : The method of forming the complex is not specified in the source .
    • Results : The results of this application are not specified in the source .
  • Inhibition of Non-Small Cell Lung Cancer (NSCLC)

    • Field : Oncology
    • Application : A compound similar to “3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid” was found to inhibit five non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification .
    • Method : The compound was used in in vitro studies to investigate its ability to inhibit NSCLC cell lines .
    • Results : The compound showed promising results in inhibiting NSCLC cell lines .

Safety And Hazards

The safety information for “3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid” includes GHS07 pictograms . The signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h5-6H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTJBIRPIITRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCC(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967118
Record name 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

CAS RN

52679-49-9
Record name 52679-49-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
X Ding, Y Li, L Lv, M Zhou, L Han, Z Zhang… - …, 2013 - Wiley Online Library
Considerable efforts have been made to the development of small‐molecule inhibitors of antiapoptotic B‐cell lymphoma 2 (Bcl‐2) family proteins (such as Bcl‐2, Bcl‐x L , and Mcl‐1) as …
H Chen, J Wang, S Zhou, H Liu - The Journal of Organic …, 2014 - ACS Publications
An investigation into the reactivity profile of alkyl halides has led to the development of a new method for the asymmetric synthesis of chiral heterocyclic amino acids. This protocol …
Number of citations: 16 pubs.acs.org
AV Kutasevich, VP Perevalov, VS Mityanov… - Chemistry of …, 2019 - Springer
A facile and efficient method for the preparation of 3-imidazolylpropionic acid N-oxides has been developed. It involves condensation of 2-unsubstituted imidazole N-oxide with an …
Number of citations: 9 link.springer.com
A Akıncıoğlu, Y Akbaba, LP Köse, LD Akyüz, S Göksu - Tetrahedron, 2023 - Elsevier
We performed the racemic synthesis and asymmetric resolution of one 2-aminoindane and three 2-aminotertalins due to their crucial biological roles in the central nervous system (CNS)…
Number of citations: 1 www.sciencedirect.com
S Goksu, A Akıncıoğlu, Y Akbaba, LP Köse… - Available at SSRN … - papers.ssrn.com
We performed the racemic synthesis and asymmetric resolution of one 2-aminoindane and three 2-aminotertalins due to their crucial biological roles in the central nervous system (CNS)…
Number of citations: 0 papers.ssrn.com

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